Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane

Description

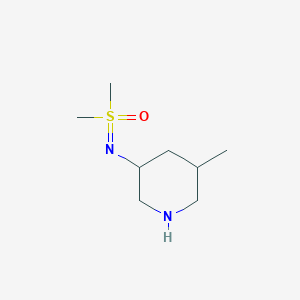

Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane is a sulfur-containing heterocyclic compound characterized by a hexavalent sulfur atom (λ⁶-sulfane) core. The molecule features a dimethyl group, an oxo group, and an imino substituent linked to a 5-methyl-3-piperidyl moiety. The piperidyl group introduces a saturated six-membered nitrogen ring with a methyl substituent, enhancing conformational flexibility and basicity compared to aromatic analogs.

Properties

Molecular Formula |

C8H18N2OS |

|---|---|

Molecular Weight |

190.31 g/mol |

IUPAC Name |

dimethyl-(5-methylpiperidin-3-yl)imino-oxo-λ6-sulfane |

InChI |

InChI=1S/C8H18N2OS/c1-7-4-8(6-9-5-7)10-12(2,3)11/h7-9H,4-6H2,1-3H3 |

InChI Key |

ULQNEQXMQOTVFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CNC1)N=S(=O)(C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl ((5-methyl-3-piperidyl)imino)-oxo-lambda6-sulfane is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₅N₃OS

- Molecular Weight : 159.27 g/mol

- IUPAC Name : this compound

This compound belongs to a class of sulfur-containing organic compounds, which are often studied for their pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially altering lipid metabolism and affecting conditions such as obesity and diabetes.

- Antioxidant Properties : Sulfur-containing compounds often demonstrate antioxidant activity, which can protect cells from oxidative stress.

1. Inhibition of Fatty Acid Elongases

A significant study examined the role of similar compounds in inhibiting fatty acid elongases, specifically ELOVL6. This enzyme is crucial for the elongation of long-chain fatty acids, and its inhibition can lead to reduced lipid accumulation in hepatocytes. The study found that:

- Compound-A , a structurally related compound, exhibited over 30-fold selectivity for ELOVL6 compared to other elongases, suggesting that this compound may have similar inhibitory effects on fatty acid metabolism .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone (CAS 1621962-58-0) Structure: Pyridin-3-yl substituent replaces the piperidyl group. Molecular Formula: C₇H₁₀N₂OS (MW: 170.24 g/mol). This may reduce solubility in polar solvents compared to the target compound. Applications: Likely used as a ligand or intermediate in catalysis or medicinal chemistry due to its nitrogen-rich structure .

((Amino(imino)methyl)amino)-(3,5-di(trifluoromethyl)phenyl)dioxo-lambda6-sulfane Hydrate (CAS 306935-08-0) Structure: Features dioxo-sulfane and trifluoromethylphenyl groups. Molecular Formula: C₉H₉F₆N₃O₃S (MW: 353.25 g/mol). Key Differences: Electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity. The dioxo-sulfane core may increase acidity compared to the mono-oxo target compound. Applications: Potential use as a fluorinated bioactive agent or specialty chemical intermediate .

(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane (CAS 175202-98-9) Structure: Combines 4-chlorophenyl and thiophen-2-yl groups. Molecular Formula: C₁₀H₈ClNOS₂ (MW: 265.76 g/mol). Key Differences: Chlorine and thiophene substituents enhance electrophilicity and sulfur-mediated interactions. The aromatic thiophene may confer redox activity absent in the target compound. Applications: Possible pesticidal or antimicrobial activity due to halogenated and heteroaromatic motifs .

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7) Structure: Contains a 2-hydroxyphenyl group. Molecular Formula: C₈H₁₀N₂O₂S (MW: 198.24 g/mol). Applications: Likely explored in coordination chemistry or as a chelating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.